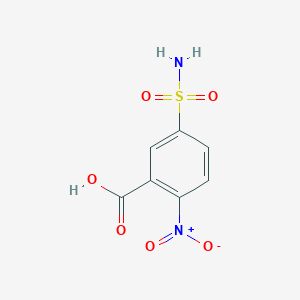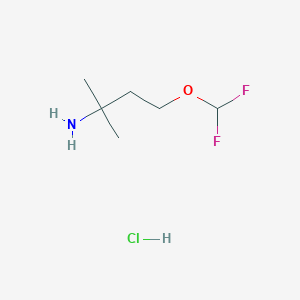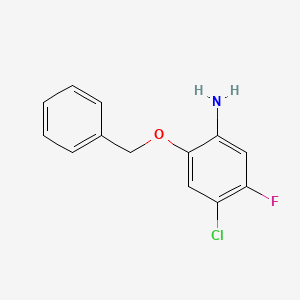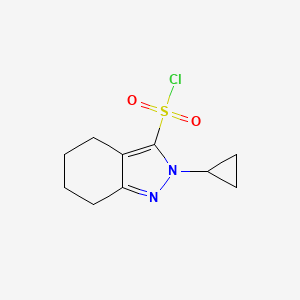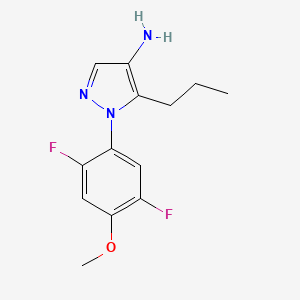
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of difluoro, methoxy, and pyrazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the difluoro and methoxy groups: This step involves the use of fluorinating agents and methoxylation reagents to introduce the desired functional groups onto the aromatic ring.
Attachment of the propyl group: This can be done through alkylation reactions using propyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxy groups may enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,5-Difluoro-4-methoxyphenyl)ethanone
- (2,5-Difluoro-4-methoxyphenyl)(piperidin-1-yl)methanone
- (2,5-Difluoro-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
Uniqueness
1-(2,5-Difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine is unique due to the presence of the pyrazole ring and the specific arrangement of functional groups. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H15F2N3O |
|---|---|
Molekulargewicht |
267.27 g/mol |
IUPAC-Name |
1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-3-4-11-10(16)7-17-18(11)12-5-9(15)13(19-2)6-8(12)14/h5-7H,3-4,16H2,1-2H3 |
InChI-Schlüssel |
KIGOTOVORIPTQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)
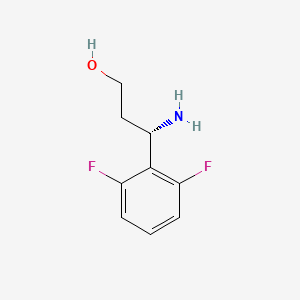
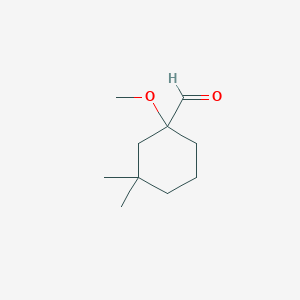
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
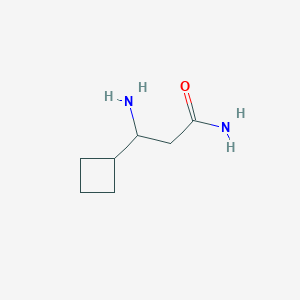
![4-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13308125.png)

